molecular formula C16H17N5O2 B7772675 2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-5,6-dimethyl-1H-pyrimidin-4-one

2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-5,6-dimethyl-1H-pyrimidin-4-one

Cat. No.: B7772675
M. Wt: 311.34 g/mol
InChI Key: QQJIYKXTEMDJFM-UHFFFAOYSA-N
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Description

The compound with the identifier “2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-5,6-dimethyl-1H-pyrimidin-4-one” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure and reactivity, making it a subject of study in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-5,6-dimethyl-1H-pyrimidin-4-one” involves multiple steps, each requiring precise reaction conditions. The synthetic routes typically include:

    Initial Formation: The starting materials undergo a series of reactions, including condensation and cyclization, to form the core structure of the compound.

    Functional Group Modifications: Various functional groups are introduced or modified through reactions such as halogenation, alkylation, or acylation.

    Purification: The final product is purified using techniques like recrystallization, chromatography, or distillation to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using optimized reaction conditions to maximize yield and minimize costs. This often involves:

    Batch Processing: Large-scale reactors are used to carry out the reactions in batches, with careful monitoring of temperature, pressure, and reaction time.

    Continuous Flow Processing: For more efficient production, continuous flow reactors may be employed, allowing for a steady production rate and better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

The compound “2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-5,6-dimethyl-1H-pyrimidin-4-one” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound “2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-5,6-dimethyl-1H-pyrimidin-4-one” has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific molecular targets.

    Industry: The compound is utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism by which “2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-5,6-dimethyl-1H-pyrimidin-4-one” exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of cellular responses.

    Signal Transduction: The compound can influence signal transduction pathways, altering cellular functions and responses.

Properties

IUPAC Name

2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-5,6-dimethyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-8-9(2)17-16(20-14(8)22)21-15-18-10(3)12-6-5-11(23-4)7-13(12)19-15/h5-7H,1-4H3,(H2,17,18,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJIYKXTEMDJFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=NC1=O)NC2=NC(=C3C=CC(=CC3=N2)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=NC1=O)NC2=NC(=C3C=CC(=CC3=N2)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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